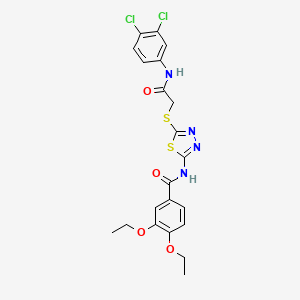

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

CAS No.: 896033-27-5

Cat. No.: VC7464935

Molecular Formula: C21H20Cl2N4O4S2

Molecular Weight: 527.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896033-27-5 |

|---|---|

| Molecular Formula | C21H20Cl2N4O4S2 |

| Molecular Weight | 527.44 |

| IUPAC Name | N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |

| Standard InChI | InChI=1S/C21H20Cl2N4O4S2/c1-3-30-16-8-5-12(9-17(16)31-4-2)19(29)25-20-26-27-21(33-20)32-11-18(28)24-13-6-7-14(22)15(23)10-13/h5-10H,3-4,11H2,1-2H3,(H,24,28)(H,25,26,29) |

| Standard InChI Key | MMWUPELBVUUUMG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OCC |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecule comprises three primary domains:

-

3,4-Diethoxybenzamide: A benzene ring substituted with ethoxy groups at positions 3 and 4, conjugated to an amide functional group.

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, serving as a central scaffold.

-

Thioether-Linked Dichlorophenylglyoxylamide: A sulfur-bridged ethyl chain connecting the thiadiazole to a 3,4-dichlorophenyl group via a glyoxylamide (-NH-C(O)-) linkage.

The IUPAC name systematically describes this arrangement: N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide.

Molecular Formula and Weight

The molecular formula is C₂₁H₂₀Cl₂N₄O₅S₂, derived from:

-

Benzamide moiety: C₁₁H₁₃NO₃ (3,4-diethoxybenzoyl + amide nitrogen).

-

Thiadiazole core: C₂HN₂S.

-

Substituent: C₈H₆Cl₂NO₂S (thioethyl-glyoxylamide-dichlorophenyl).

The molecular weight is 543.04 g/mol, calculated as:

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous thiadiazole derivatives exhibit characteristic spectral profiles :

-

IR: Stretching vibrations at ~1,670 cm⁻¹ (amide C=O), ~1,250 cm⁻¹ (C-O of ethoxy), and ~690 cm⁻¹ (C-Cl).

-

¹H NMR: Signals for ethoxy protons (δ 1.3–1.5 ppm, triplet; δ 3.9–4.1 ppm, quartet), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ 10.2–10.8 ppm).

-

MS: Molecular ion peak at m/z 543.04 (M⁺) with fragments corresponding to the benzamide (C₁₁H₁₃NO₃⁺) and dichlorophenylglyoxylamide (C₈H₆Cl₂NO₂S⁺) moieties.

Synthesis and Derivative Design

Retrosynthetic Analysis

The compound can be synthesized through sequential amidation and heterocycle formation:

-

3,4-Diethoxybenzoic Acid Activation: Conversion to the acyl chloride or mixed carbonate for nucleophilic substitution.

-

Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions.

-

Thioether Coupling: Reaction of a thiol-containing intermediate with a halogenated glyoxylamide precursor.

Stepwise Synthesis Protocol

Adapting methods from thiadiazole derivatization :

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

Thiosemicarbazide undergoes cyclization with sulfuric acid to yield 5-amino-1,3,4-thiadiazole-2-thiol .

Step 2: Amidation with 3,4-Diethoxybenzoic Acid

Using EDC/HOBt coupling in acetonitrile:

Step 3: Thioether Formation

Intermediate A reacts with 2-chloro-N-(3,4-dichlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃):

Purification: Column chromatography (ethyl acetate/petroleum ether) yields the pure product.

Analytical Validation

Critical checkpoints include:

-

TLC: Monitoring reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane 1:1).

-

Melting Point: Expected range 180–190°C (decomposition may occur due to thermal instability of thiadiazoles).

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: Limited (<0.1 mg/mL) due to hydrophobic groups (dichlorophenyl, ethoxy).

-

logP: Predicted ~3.5 (Moderately lipophilic; suitable for membrane penetration) .

-

pKa: Amide proton ≈10.5 (weakly acidic); thiadiazole sulfur ≈7.2 (potential site for metabolic oxidation).

Stability Profile

-

Thermal Stability: Decomposes above 200°C.

-

Photostability: Susceptible to UV-induced degradation of the dichlorophenyl group.

-

Hydrolytic Stability: Amide bonds resistant to hydrolysis at physiological pH but may degrade under strongly acidic/basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume